

Technical Support Center: Sterilization Validation for Texin® 192A-Based Devices

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Compound of Interest

Compound Name: *Texin 192A*

Cat. No.: *B15400975*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterilization validation of medical devices fabricated from Texin® 192A, a thermoplastic polyurethane (TPU). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the validation process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sterilization methods for devices made from Texin® 192A?

A1: For medical devices made from thermoplastic polyurethanes (TPUs) like Texin® 192A, the most commonly recommended and industrially utilized sterilization methods are Ethylene Oxide (EtO) and radiation (gamma or electron beam).^{[1][2][3]} Steam sterilization (autoclaving) is generally not recommended for TPUs as the high temperature and moisture can lead to hydrolytic degradation, potentially compromising the material's integrity and producing harmful byproducts.^{[1][4]}

Q2: How does Ethylene Oxide (EtO) sterilization affect Texin® 192A?

A2: EtO sterilization is a low-temperature process that effectively preserves the mechanical properties and appearance of most TPUs.^[1] It is well-suited for complex device geometries due to the gas's ability to permeate intricate channels.^[1] However, validation must include rigorous testing for residual EtO and its byproducts, such as ethylene chlorohydrin (ECH), to ensure they are below the safe limits defined by ISO 10993-7.^[5]

Q3: What are the potential effects of gamma irradiation on Texin® 192A?

A3: Gamma irradiation is a highly effective sterilization method that can penetrate dense materials and packaged devices.^[6] For TPUs, gamma radiation can induce chain scission or cross-linking, which may alter the material's mechanical properties, such as tensile strength and elongation.^{[4][7]} Discoloration (yellowing) is a common cosmetic effect of gamma irradiation on TPUs.^[2] The extent of these changes depends on the radiation dose and the specific TPU formulation.^{[2][8]} Validation studies are crucial to establish a safe and effective dose that ensures sterility without compromising device functionality.^{[6][9]}

Q4: Can I use steam sterilization (autoclave) for my Texin® 192A device?

A4: Steam sterilization is generally not recommended for standard TPUs.^{[1][4]} The combination of high temperature and moisture can cause hydrolytic degradation of the polymer chains, leading to a loss of mechanical strength, warping, and potential release of harmful substances like methylene dianiline (MDA).^{[1][8]}

Q5: What are the key standards I need to follow for sterilization validation?

A5: For EtO sterilization, the primary standard is ISO 11135, which outlines the requirements for the development, validation, and routine control of the process.^{[10][11][12]} For radiation sterilization, ISO 11137 provides the requirements for dose setting, validation, and routine control.^{[6][13][14][15]} Additionally, ISO 11737 is crucial for determining the bioburden on your device.^[15]

Troubleshooting Guides

Issue 1: Sterility Test Failure (Positive Biological Indicator)

Possible Causes & Solutions

Possible Cause	Troubleshooting Steps
Inadequate Sterilant Penetration	1. Review and optimize the packaging design to ensure it allows for adequate sterilant ingress and egress. [12] 2. Ensure the load configuration within the sterilization chamber does not create dense areas that impede sterilant circulation. [16] 3. For EtO, verify that preconditioning parameters (humidity and temperature) are met to properly condition the product and microorganisms. [11] [12]
Incorrect Sterilization Cycle Parameters	1. Verify that the cycle parameters (e.g., EtO concentration, exposure time, temperature, humidity for EtO; radiation dose for gamma) were delivered within the validated specifications. [10] [17] 2. Review the initial validation data to ensure the chosen cycle was robust enough for the product's bioburden.
High Initial Bioburden	1. Conduct a new bioburden determination according to ISO 11737-1 to see if the microbial load on the devices has increased. [15] 2. Review the manufacturing environment and handling procedures to identify and mitigate sources of microbial contamination. [18]
Incorrect Biological Indicator (BI) Used or Placed	1. Ensure the BI is appropriate for the sterilization method (e.g., Bacillus atrophaeus for EtO, Bacillus pumilus for radiation). [19] 2. Verify that BIs are placed in the most challenging locations to sterilize within the device and the load. [16] [19]

Issue 2: Material Degradation or Changes in Appearance

Possible Causes & Solutions

Possible Cause	Troubleshooting Steps
Hydrolytic Degradation (Steam Sterilization)	1. Discontinue the use of steam sterilization.[1] 2. Select an alternative, compatible method such as EtO or gamma irradiation.[1]
Oxidative Degradation or Chain Scission (Gamma Irradiation)	1. Evaluate if the gamma radiation dose can be lowered while still achieving the required Sterility Assurance Level (SAL).[6][14] 2. Consider using electron beam (e-beam) sterilization, which may have a different effect on the material due to a higher dose rate.[3][20] 3. If discoloration is the only issue and does not affect device performance, it may be acceptable with proper documentation and justification.[2]
Chemical Reaction with Sterilant (EtO)	1. Although less common with TPUs, ensure that there are no reactive components in the device formulation. 2. Verify that aeration times are sufficient to remove residual EtO, which could potentially cause long-term material changes.[1]

Data Summary Tables

Table 1: Comparison of Common Sterilization Methods for Texin® 192A-Based Devices

Sterilization Method	Mechanism	Typical Operating Parameters	Pros for TPUs	Cons for TPUs	Governing Standard
Ethylene Oxide (EtO)	Alkylation of microbial DNA and proteins	30-60°C, 40-80% RH, 400-800 mg/L EtO concentration, 1-6 hours exposure	Excellent material compatibility, preserves mechanical properties, good for complex geometries. [1]	Requires lengthy aeration to remove toxic residues, process is complex to validate. [1][7]	ISO 11135[10]
Gamma Irradiation	Microbial DNA disruption via ionizing radiation	25-50 kGy typical dose	High penetration, effective for packaged devices, relatively simple process. [6]	Can cause chain scission or cross-linking, leading to changes in mechanical properties and discoloration (yellowing). [2][4][7]	ISO 11137[13]
Steam (Autoclave)	Denaturation of microbial proteins via moist heat	121-134°C, high pressure steam	-	Not Recommended. Causes hydrolytic degradation, loss of mechanical properties, and potential for harmful	N/A for TPUs

byproducts.

[\[1\]](#)[\[4\]](#)

Table 2: Key Validation Tests and Acceptance Criteria

Validation Test	Purpose	Typical Acceptance Criteria	Relevant Standard
Bioburden Determination	To quantify the population of viable microorganisms on the device before sterilization.	Varies based on product and intended use; informs the sterilization dose/cycle.	ISO 11737-1 [15]
Sterility Testing	To confirm the absence of viable microorganisms after sterilization.	No growth of microorganisms.	ISO 11737-2
EtO Residual Analysis	To ensure residual EtO and its byproducts are below toxic levels.	Limits are defined for EtO and ECH based on device contact duration.	ISO 10993-7
Material Property Testing (e.g., Tensile Strength, Elongation)	To assess the impact of sterilization on the device's physical integrity and performance.	No significant change that compromises the device's intended function. Device-specific.	ASTM/ISO standards for specific properties
Biocompatibility Testing	To ensure the sterilized device does not elicit an adverse biological response.	No cytotoxicity, sensitization, or irritation.	ISO 10993 series [21]

Experimental Protocols

Protocol 1: Ethylene Oxide (EtO) Sterilization Validation (Overkill Method)

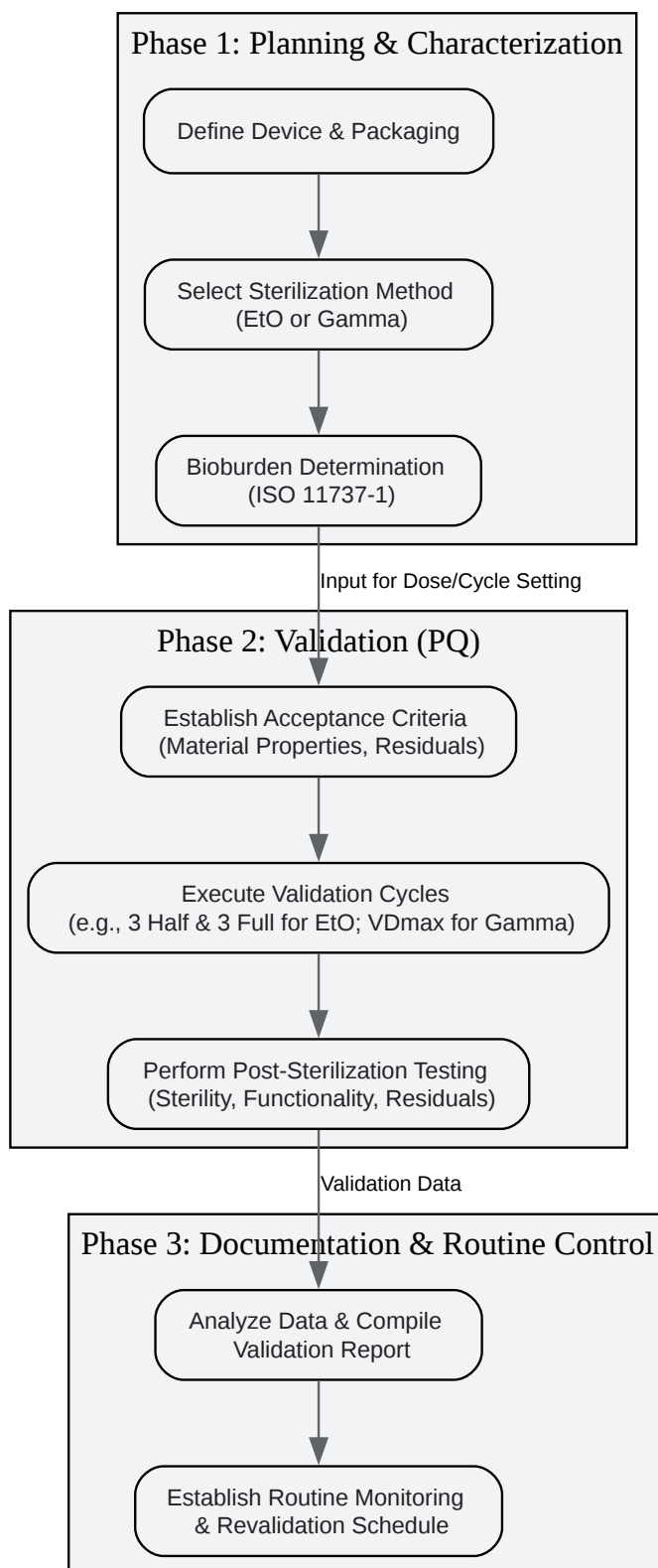
- Installation and Operational Qualification (IQ/OQ): Performed by the sterilization provider to demonstrate that the equipment is installed and operates correctly.[\[10\]](#)[\[22\]](#)
- Performance Qualification (PQ):
 - Microbiological PQ:
 1. Determine the bioburden of at least 10 samples from three different manufacturing lots.
 2. Place biological indicators (*Bacillus atrophaeus*, 10^6 CFU) in the most difficult-to-sterilize locations of the device.
 3. Perform three consecutive half-cycle exposures. The goal is to demonstrate at least a 6-log reduction of the BI population. All BIs should be sterile after the half cycle.[\[22\]](#)
 4. A fractional cycle may be performed to demonstrate that some BIs are non-sterile, confirming the ability to recover the challenge organism.[\[5\]](#)
 - Physical PQ:
 1. Perform three consecutive full-cycle exposures with the product loaded as it would be for routine sterilization.[\[11\]](#)[\[22\]](#)
 2. Monitor cycle parameters (temperature, humidity, EtO concentration, time) to ensure they are within the specified limits.
 3. After each full cycle, conduct product functionality testing and EtO residual testing to ensure the device is safe and performs as intended.[\[22\]](#)

Protocol 2: Gamma Irradiation Sterilization Validation (VDmax Method)

- Product and Bioburden Information:

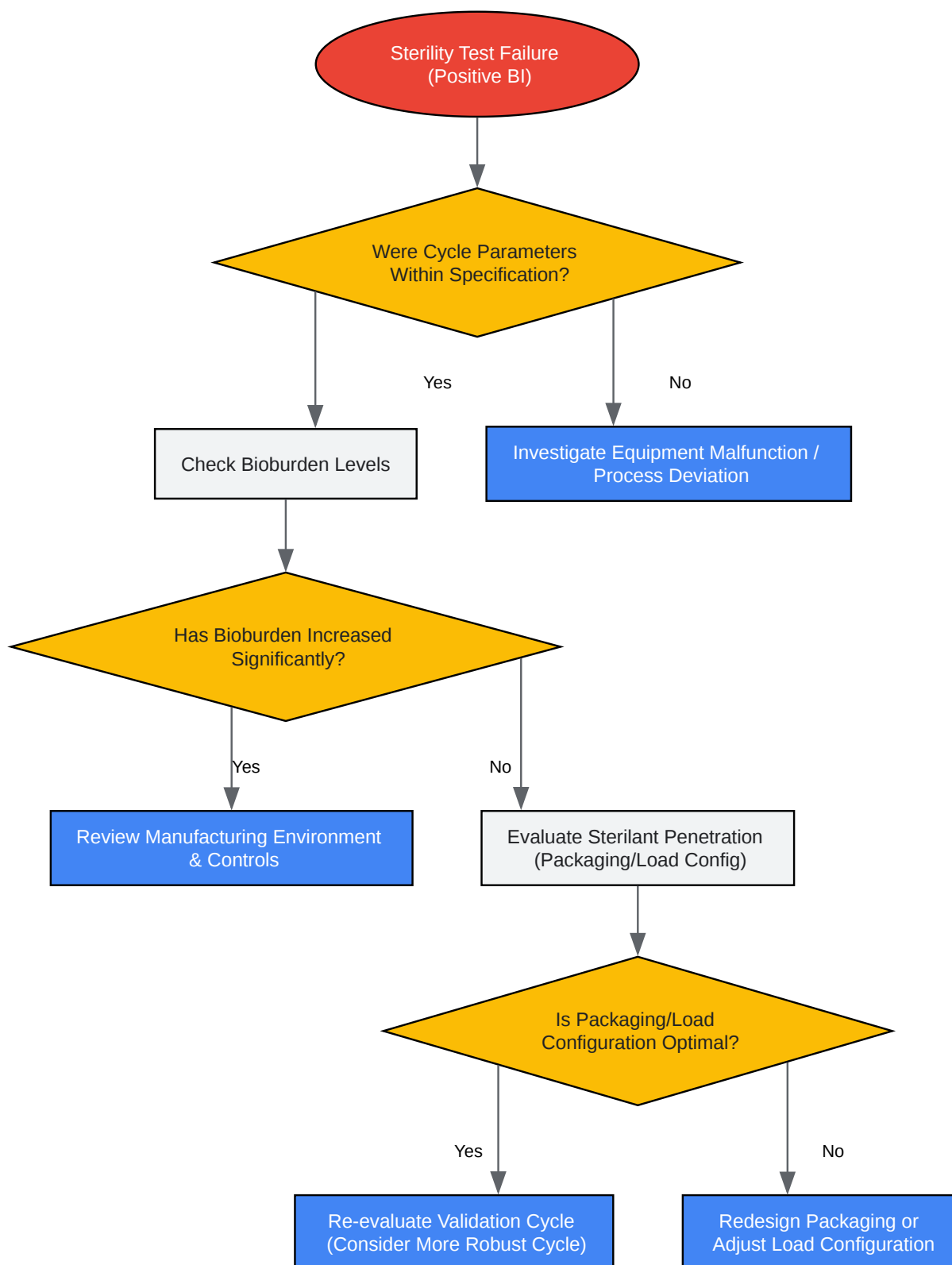
1. Determine the bioburden on 10 samples from three different production batches according to ISO 11737-1.[\[15\]](#)
- Dose Setting (VDmax Study):
 1. The VDmax (Verification Dose Maximum) method is used to substantiate a predetermined sterilization dose (e.g., 25 kGy).[\[6\]](#)[\[14\]](#)
 2. A verification dose is calculated based on the bioburden data.
 3. A set number of product samples are irradiated at the verification dose.
 4. Sterility tests are performed on the irradiated samples.
 5. If the number of positive sterility tests is at or below a specified limit, the 25 kGy sterilization dose is validated.
 - Material and Functional Testing:
 1. Irradiate product samples at the maximum specified dose (e.g., 25 kGy + tolerance).
 2. Perform comprehensive material property testing (e.g., tensile strength, colorimetry) and functional testing to ensure the device continues to meet its specifications after irradiation.[\[21\]](#)

Visualizations



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Caption: Sterilization Validation Workflow for Texin® 192A Devices.



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References

- 1. mpo-mag.com [mpo-mag.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Materials | Influence of Aging, Sterilization, and Composition on the Degradation of Polyurethane Foams [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. medicaldeviceacademy.com [medicaldeviceacademy.com]
- 6. greenlight.guru [greenlight.guru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ebeammachine.com [ebeammachine.com]
- 10. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 11. greenlight.guru [greenlight.guru]
- 12. certbetter.com [certbetter.com]
- 13. ISO 11137: Requirements & guidelines for radiation sterilisation [bgs.eu]
- 14. ISO 11137-Gamma Sterilization Validation (A Brief Guidance) | Operon Strategist [operonstrategist.com]
- 15. ISO 11137 standard - Ionisos [ionisos.com]
- 16. mesalabs.com [mesalabs.com]
- 17. Sterilization Process Controls | FDA [fda.gov]
- 18. ebeammachine.com [ebeammachine.com]
- 19. mesalabs.com [mesalabs.com]
- 20. nucleus.iaea.org [nucleus.iaea.org]

- 21. Evaluation of a Medical Grade Thermoplastic Polyurethane for the Manufacture of an Implantable Medical Device: The Impact of FDM 3D-Printing and Gamma Sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. steris-ast.com [steris-ast.com]
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